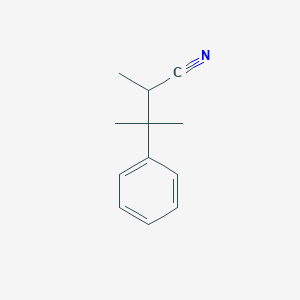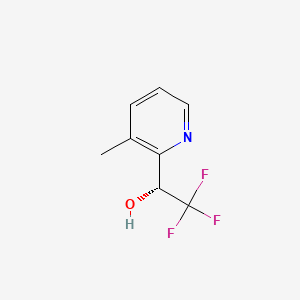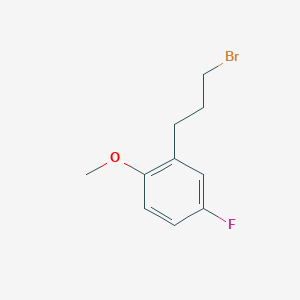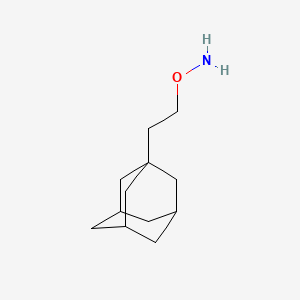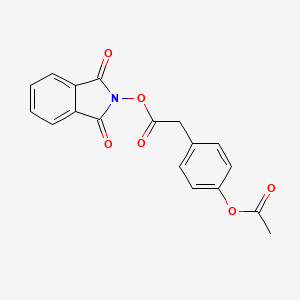
Ethyl 3-amino-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-methylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of ethyl 3-amino-5-methylbenzoate typically involves the esterification of 3-amino-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Alternative Methods: Another method involves the direct amination of ethyl 3-bromo-5-methylbenzoate using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-amino-5-methylbenzoate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-5-methylbenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of ethyl 3-amino-5-methylbenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and amination reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.
Comparison with Similar Compounds
- Ethyl 3-amino-4-methylbenzoate
- Ethyl 3-amino-5-chlorobenzoate
- Ethyl 3-amino-5-nitrobenzoate
Comparison:
- Ethyl 3-amino-5-methylbenzoate is unique due to the presence of both an amino and a methyl group on the benzene ring, which can influence its reactivity and biological activity.
- Compared to ethyl 3-amino-4-methylbenzoate, the position of the methyl group can affect the compound’s steric and electronic properties.
- The presence of different substituents (e.g., chlorine or nitro groups) in similar compounds can lead to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 3-amino-5-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3,11H2,1-2H3 |
InChI Key |
UERBFOBSOAELHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
